6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide
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Overview
Description
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is a complex organic compound that features a benzotriazinone ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide typically involves the diazotization of an appropriately substituted N-alkylanthranilamide, followed by coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the benzotriazinone ring, altering its electronic properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone ring and pyridine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-oxo-1,2,3-benzotriazin-3-yl)acetic acid: Shares the benzotriazinone ring but differs in the side chain structure.
N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide: Similar core structure but with a sulfonamide group instead of a pyridine moiety.
Uniqueness
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is unique due to its combination of a benzotriazinone ring and a pyridine moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Biological Activity
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is a complex organic compound characterized by its unique structural features, combining a benzotriazinone ring and a pyridine moiety. This combination is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N5O2. It features the following key components:
- Benzotriazinone ring : This structural element is known for its role in various biological activities.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₅O₂ |
IUPAC Name | This compound |
InChI Key | LZMTUXCDPPCNBL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CN=CC=C3 |
Synthesis Methods
The synthesis of this compound typically involves:
- Diazotization : An appropriately substituted N-alkylanthranilamide undergoes diazotization.
- Coupling Reaction : The diazonium salt is coupled with a pyridine derivative under controlled conditions.
The reaction conditions are crucial for ensuring the stability of intermediates and optimizing yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The benzotriazinone ring and pyridine moiety facilitate hydrogen bonding and other interactions that modulate the activity of these targets.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor are ongoing, particularly concerning targets involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds and their implications:
- Antibacterial Activity : Similar benzotriazine derivatives have been studied for their antibacterial properties against multidrug-resistant pathogens. For instance, compounds targeting the bacterial division protein FtsZ have demonstrated significant efficacy against resistant strains .
- Structure–Activity Relationship (SAR) : SAR studies on related compounds indicate that modifications to the benzotriazine structure can enhance biological activity, providing insights into optimizing this compound for therapeutic use .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Oxo-1,2,3-benzotriazin-3-acetic acid | Benzotriazine core with acetic acid side chain | Moderate anti-inflammatory effects |
N-(4-Oxo-benzotriazin-3-yloxy)benzamide | Similar core structure but with a different functional group | Antimicrobial properties |
Properties
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(20-14-7-6-11-19-13-14)10-2-1-5-12-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-4,6-9,11,13H,1-2,5,10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMTUXCDPPCNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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